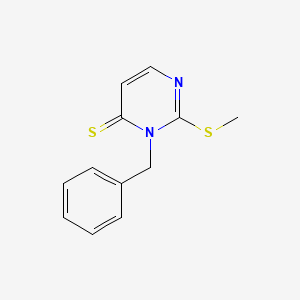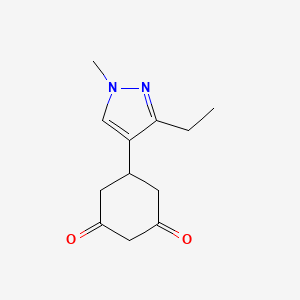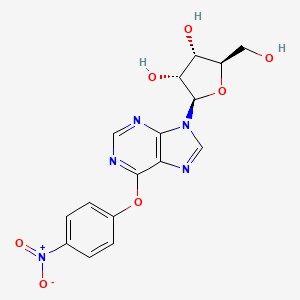
4-Thiazolidinone, 2-(5-methyl-2-thienyl)-3-(1,3,4-thiadiazol-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methylthiophen-2-yl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one is a heterocyclic compound that contains a thiophene ring, a thiadiazole ring, and a thiazolidinone ring. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiophen-2-yl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methylthiophene-2-carboxylic acid with thiosemicarbazide to form the intermediate 1,3,4-thiadiazole derivative. This intermediate can then be reacted with chloroacetic acid and a base to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiophene and thiadiazole rings.
Reduction: Reduction reactions can occur at various sites, potentially altering the electronic properties of the compound.
Substitution: Substitution reactions, especially electrophilic and nucleophilic substitutions, can modify the functional groups attached to the rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(5-Methylthiophen-2-yl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases.
Industry
Industrially, such compounds might be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Methylthiophen-2-yl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. The pathways involved might include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Methylthiophen-2-yl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one
- 2-(5-Methylthiophen-2-yl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-thione
- 2-(5-Methylthiophen-2-yl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-ol
Uniqueness
The uniqueness of 2-(5-Methylthiophen-2-yl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one lies in its specific combination of rings and functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propiedades
Número CAS |
106145-86-2 |
|---|---|
Fórmula molecular |
C10H9N3OS3 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
2-(5-methylthiophen-2-yl)-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H9N3OS3/c1-6-2-3-7(17-6)9-13(8(14)4-15-9)10-12-11-5-16-10/h2-3,5,9H,4H2,1H3 |
Clave InChI |
FDAYKAWBEJAFCK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C2N(C(=O)CS2)C3=NN=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


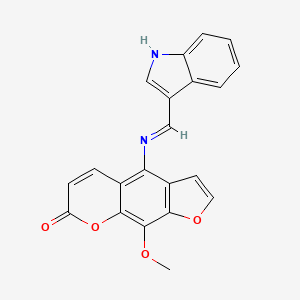
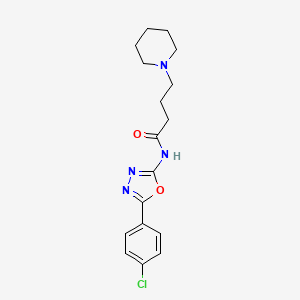
![2H-Pyran, tetrahydro-2-[[5-(2-phenylethyl)-2-furanyl]methoxy]-](/img/structure/B12913986.png)
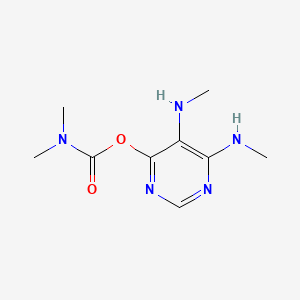
![4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B12913996.png)

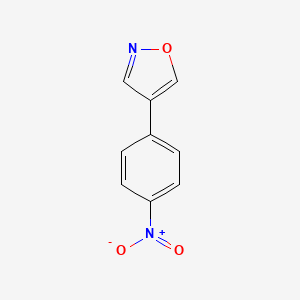
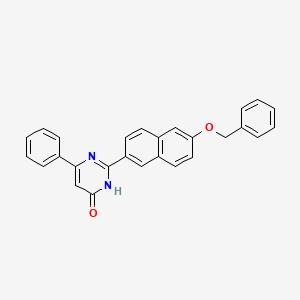
![3-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12914022.png)
